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molecular formula C8H19ClSi B1345715 Dimethylthexylsilyl chloride CAS No. 67373-56-2

Dimethylthexylsilyl chloride

Cat. No. B1345715
M. Wt: 178.77 g/mol
InChI Key: KIGALSBMRYYLFJ-UHFFFAOYSA-N
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Patent
US04801719

Procedure details

100 ml (0.92 mol) of dimethylchlorosilane and 3.8 g (0.028 mol) or aluminium chloride are introduced into a 500 ml three-necked flask with a reflux condenser and dropping funnel. Within 1 hour, 109.5 ml (0.92 mol) of tetramethylethylene are added dropwise. The reaction temperature is maintained in the range from 25° to 30° C. by external cooling. After 4 hours, undissolved aluminium chloride is filtered off from the reaction solution which is then distilled.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:4])[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([Si:2]([CH3:4])([CH3:1])[Cl:3])([CH3:14])[CH:11]([CH3:13])[CH3:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
109.5 mL
Type
reactant
Smiles
CC(=C(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained in the range from 25° to 30° C. by external cooling
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
undissolved aluminium chloride is filtered off from the reaction solution which
DISTILLATION
Type
DISTILLATION
Details
is then distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(C)C)(C)[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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